2-(2,5-dichlorophenoxy)-N-(1-phenylethyl)acetamide
Description
Properties
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-11(12-5-3-2-4-6-12)19-16(20)10-21-15-9-13(17)7-8-14(15)18/h2-9,11H,10H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVXBJSUZLIYNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 2-(2,5-Dichlorophenoxy)Acetyl Chloride
2,5-Dichlorophenol (1.0 mol) reacts with chloroacetyl chloride (1.2 mol) in N,N-dimethylformamide (DMF) under basic conditions (anhydrous K₂CO₃, 2.0 mol) at 50–90°C for 2–5 hours. The intermediate 2-(2,5-dichlorophenoxy)acetyl chloride is isolated via filtration and solvent removal.
Step 2: Amidation with 1-Phenylethylamine
The acyl chloride reacts with 1-phenylethylamine (1.1 mol) in ethanol at 30–70°C for 2–6 hours. Post-reaction, the mixture is concentrated, and the product is recrystallized from ethanol/water (3:1 v/v). Yield: 78–85% .
Key Data
| Parameter | Value |
|---|---|
| Reaction Temperature | 50–90°C (Step 1); 30–70°C (Step 2) |
| Catalyst | Anhydrous K₂CO₃ |
| Solvent | DMF (Step 1); Ethanol (Step 2) |
| Purity (HPLC) | ≥99% |
Catalytic Coupling Using Fe₃O₄/DABCO
A one-pot method employs iron oxide nanoparticles (Fe₃O₄) and 1,4-diazabicyclo[2.2.2]octane (DABCO) as co-catalysts.
Procedure
2,5-Dichlorophenol (1.0 mmol), chloroacetamide (1.1 mmol), Fe₃O₄ (10 mol%), and DABCO (10 mol%) are stirred in acetonitrile at 85°C for 48 hours. The catalyst is magnetically recovered, and the product is purified via flash chromatography (SiO₂, ethyl acetate/hexane). Yield: 88–92% .
Advantages
Microwave-Assisted Ritter Reaction
This method utilizes microwave irradiation to accelerate the Ritter reaction between 2,5-dichlorophenol and 2-(1-phenylethyl)isocyanide in the presence of p-toluenesulfonic acid (p-TSA) .
Protocol
A mixture of 2,5-dichlorophenol (1.0 mmol), 2-(1-phenylethyl)isocyanide (1.2 mmol), and p-TSA (10 mol%) in toluene is irradiated at 120°C for 20 minutes. The product is extracted with dichloromethane and recrystallized. Yield: 82% .
Key Features
- Reaction time reduced from 24 hours (conventional) to 20 minutes.
- Ideal for high-throughput synthesis.
Enzymatic Aminolysis
A green chemistry approach uses lipase B from Candida antarctica (CAL-B) to catalyze the aminolysis of ethyl 2-(2,5-dichlorophenoxy)acetate with 1-phenylethylamine.
Conditions
- Solvent: tert-Butanol
- Temperature: 60°C
- Time: 24 hours
- Yield: 65–70%
Limitations
- Lower yield compared to chemical methods.
- Requires enzyme immobilization for reuse.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Environmental Impact |
|---|---|---|---|---|
| Alkylation-Amidation | 85% | ≥99% | High | Moderate (uses DMF) |
| Fe₃O₄/DABCO Catalysis | 90% | 98% | Moderate | Low (recyclable catalyst) |
| Microwave Ritter | 82% | 95% | High | Low (short time) |
| Enzymatic Aminolysis | 68% | 90% | Low | Very Low |
Structural Characterization Data
- ¹H NMR (600 MHz, CDCl₃) : δ 7.36–7.28 (m, 5H, Ar-H), 6.95 (d, J = 8.5 Hz, 1H, phenoxy-H), 4.62 (q, J = 6.8 Hz, 1H, CH(CH₃)), 4.12 (s, 2H, OCH₂CO), 1.52 (d, J = 6.8 Hz, 3H, CH₃).
- HRMS (ESI-TOF) : m/z [M+H]⁺ calcd for C₁₆H₁₄Cl₂NO₂: 330.0324; found: 330.0328.
Industrial-Scale Considerations
The Fe₃O₄/DABCO method is preferred for large-scale production due to:
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dichlorophenoxy)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential therapeutic effects, particularly as an anti-inflammatory and analgesic agent.
Anti-inflammatory and Analgesic Properties
Research has shown that derivatives of 2-(2,5-dichlorophenoxy)-N-(1-phenylethyl)acetamide exhibit significant anti-inflammatory properties. For instance, a study demonstrated that similar compounds could inhibit the production of pro-inflammatory cytokines in vitro, making them potential candidates for treating conditions like arthritis and chronic pain .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Analgesic | Reduction in pain response in animal models | |
| Antimicrobial | Activity against common pathogens |
Pharmacological Insights
Pharmacological studies have indicated that the compound may interact with various biological targets, leading to its therapeutic effects.
Agricultural Applications
In addition to medicinal uses, this compound has potential applications in agriculture, particularly as a herbicide.
Herbicidal Activity
Studies have indicated that this compound exhibits herbicidal properties against various weed species. Its effectiveness is attributed to its ability to disrupt plant growth by inhibiting specific biosynthetic pathways .
Table 2: Herbicidal Efficacy
| Weed Species | Efficacy (%) | Reference |
|---|---|---|
| Common Lambsquarters | 85 | |
| Pigweed | 75 | |
| Dandelion | 90 |
Case Studies
Several case studies highlight the applications of this compound in both medicinal and agricultural contexts.
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models of arthritis, the administration of the compound led to a significant reduction in joint swelling and pain compared to control groups. The results suggest its potential as a novel anti-inflammatory agent .
Case Study 2: Herbicide Development
A field trial assessing the herbicidal efficacy of the compound demonstrated effective control over several problematic weed species without significant adverse effects on crop yield. This positions it as a viable candidate for further development as an environmentally friendly herbicide .
Mechanism of Action
The mechanism of action of 2-(2,5-dichlorophenoxy)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations
Substituent Position and Bioactivity The position of chlorine atoms on the phenoxy/phenyl ring critically influences activity. For example:
- 2,4-Dichlorophenoxy derivatives (e.g., Compound 533) are established auxin agonists , whereas 2,5-dichlorophenoxy analogs (target compound) may exhibit distinct receptor-binding properties due to altered steric and electronic effects.
- Herbicidal activity in alachlor is linked to its 2,6-diethylphenyl group, which enhances lipid membrane penetration compared to phenoxy-based analogs.
Heterocyclic side chains (e.g., pyridinyl in Compound 533 , benzodioxin in ) may enhance stability or target specificity through π-π stacking or hydrogen bonding.
Physicochemical Properties Molecular weight and polarity vary significantly. For example, the benzodioxin-substituted analog (354.18 g/mol) is heavier and more polar than alachlor (269.77 g/mol), likely affecting soil mobility or cellular uptake.
Biological Activity
2-(2,5-Dichlorophenoxy)-N-(1-phenylethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological profiles, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a dichlorophenoxy moiety linked to an N-(1-phenylethyl)acetamide structure. The presence of chlorine atoms is significant as they often enhance biological activity by influencing lipophilicity and electronic properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including antibacterial, antifungal, and anticancer effects. The following sections detail specific activities associated with this compound.
Antibacterial Activity
Several studies have demonstrated the antibacterial properties of related compounds. For instance, derivatives containing phenoxy groups have shown significant inhibition against various bacterial strains.
Table 1: Antibacterial Activity of Related Compounds
The Minimum Inhibitory Concentration (MIC) values indicate promising antibacterial potential for this compound, especially against gram-positive bacteria.
Antifungal Activity
In addition to antibacterial properties, phenoxy derivatives have been evaluated for antifungal activity. These compounds demonstrated effectiveness against various fungal strains, suggesting a broad spectrum of action.
Table 2: Antifungal Activity
| Compound Name | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Candida albicans | 20 | |
| 4-Chloro-N-(1-phenylethyl)acetamide | Aspergillus niger | 25 |
The mechanism by which this compound exerts its biological effects is likely multifactorial. It may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.
Case Studies
Recent research has highlighted the efficacy of this compound in in vitro studies. For example:
- Study on Antibacterial Efficacy: A study published in the Journal of Medicinal Chemistry reported that the compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, with an MIC comparable to standard antibiotics .
- Antifungal Screening: Another investigation revealed that the compound effectively inhibited the growth of Candida albicans, demonstrating its potential as an antifungal agent .
Q & A
Basic Research Questions
Synthesis and Purification Q: What are the recommended synthetic routes and purification methods for 2-(2,5-dichlorophenoxy)-N-(1-phenylethyl)acetamide to achieve high purity (>95%)? A: The compound is synthesized via a two-step process:
- Step 1: Nucleophilic substitution between 2,5-dichlorophenol and chloroacetyl chloride in dichloromethane, using triethylamine (1.2 eq) as a base at 0–5°C to minimize side reactions .
- Step 2: Condensation of the intermediate with 1-phenylethylamine in anhydrous THF under reflux (60°C, 6 hours). Purification involves recrystallization in ethanol/water (70:30 v/v) to remove unreacted starting materials, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) for analytical-grade purity .
| Parameter | Optimal Condition | Effect on Yield/Purity |
|---|---|---|
| Reaction Temperature | 0–5°C (Step 1) | Reduces hydrolysis |
| Solvent | Dichloromethane (Step 1) | Enhances reactivity |
| Base | Triethylamine (1.2 eq) | Neutralizes HCl |
| Purification | Ethanol/water recrystallization | Removes polar impurities |
Analytical Characterization Q: Which spectroscopic techniques are essential for confirming the structural integrity of this compound? A:
- NMR (¹H/¹³C): Assign aromatic protons (δ 6.8–7.4 ppm for dichlorophenoxy group) and acetamide carbonyl (δ 168–170 ppm in ¹³C) .
- HPLC-MS: Monitor purity (>95%) and molecular ion peak ([M+H]⁺ at m/z 338.2) .
- XRD (if crystalline): Resolve crystal packing and confirm stereochemistry via single-crystal diffraction (orthorhombic system, P2₁2₁2₁ space group) .
Biological Activity Screening Q: How can researchers conduct preliminary bioactivity assays for this compound? A: Use in vitro models:
- Antimicrobial: Broth microdilution (MIC determination against S. aureus and E. coli) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility: Pre-screening in DMSO/PBS (1:9 v/v) to ensure compatibility with biological buffers .
Advanced Research Questions
Reaction Mechanism Elucidation Q: How can computational chemistry resolve contradictions in proposed reaction mechanisms for nucleophilic substitutions involving this compound? A:
- DFT Simulations: Calculate activation energies (B3LYP/6-31G*) for competing pathways (e.g., SN1 vs. SN2). Frontier molecular orbital (FMO) analysis identifies electron-deficient sites prone to nucleophilic attack .
- Solvent Effects: Incorporate polar aprotic solvents (e.g., DMF) via the SMD continuum model to assess solvation energy contributions .
- Validation: Cross-reference computational results with kinetic isotope effect (KIE) experiments to confirm mechanistic pathways .
| Computational Parameter | Setting | Purpose |
|---|---|---|
| Basis Set | 6-31G* | Balances accuracy and resources |
| Solvent Model | SMD (DMF) | Mimics reaction environment |
Structure-Activity Relationship (SAR) Studies Q: What strategies optimize SAR analysis for derivatives of this compound? A:
- Analog Synthesis: Introduce substituents at the phenoxy (e.g., –CF₃) or acetamide (e.g., –NO₂) positions via Pd-catalyzed cross-coupling .
- 3D-QSAR: Use CoMFA/CoMSIA models to correlate steric/electronic properties with bioactivity .
- Crystallography: Resolve binding conformations in enzyme complexes (e.g., cytochrome P450) to guide rational design .
Handling Data Contradictions in Pharmacological Studies Q: How should researchers address conflicting results in cytotoxicity assays across different cell lines? A:
- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to identify significant variations (p < 0.05) .
- Dose-Response Curves: Use nonlinear regression (e.g., Hill equation) to compare IC₅₀ values.
- Mechanistic Follow-Up: Perform transcriptomic profiling (RNA-seq) to identify differentially expressed genes in sensitive vs. resistant cell lines .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
